Allyl tetraisopropylphosphorodiamidite

Orthogonal Protection Solid-Phase Synthesis Base-Labile Modifications

Allyl tetraisopropylphosphorodiamidite (CAS 108554-72-9) is a phosphoramidite reagent with the molecular formula C₁₅H₃₃N₂OP and a molecular weight of 288.41 g/mol. It is characterized by a phosphorus atom bonded to an allyl group and two diisopropylamino substituents, forming a highly reactive amidite derivative.

Molecular Formula C15H33N2OP
Molecular Weight 288.41 g/mol
CAS No. 108554-72-9
Cat. No. B010671
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl tetraisopropylphosphorodiamidite
CAS108554-72-9
Molecular FormulaC15H33N2OP
Molecular Weight288.41 g/mol
Structural Identifiers
SMILESCC(C)N(C(C)C)P(N(C(C)C)C(C)C)OCC=C
InChIInChI=1S/C15H33N2OP/c1-10-11-18-19(16(12(2)3)13(4)5)17(14(6)7)15(8)9/h10,12-15H,1,11H2,2-9H3
InChIKeyZTEGHJIXOZLSOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Allyl Tetraisopropylphosphorodiamidite (CAS 108554-72-9): Baseline Properties and Sourcing Profile for Orthogonal Oligonucleotide Synthesis


Allyl tetraisopropylphosphorodiamidite (CAS 108554-72-9) is a phosphoramidite reagent with the molecular formula C₁₅H₃₃N₂OP and a molecular weight of 288.41 g/mol . It is characterized by a phosphorus atom bonded to an allyl group and two diisopropylamino substituents, forming a highly reactive amidite derivative . Its primary commercial specification is a purity of ≥95%, and it is typically supplied as a liquid with a density of 0.903 g/mL at 25 °C . This reagent is primarily employed as a phosphitylation agent in the solid-phase synthesis of oligonucleotides [1].

Why Generic Substitution of Allyl Tetraisopropylphosphorodiamidite Fails: The Critical Role of Orthogonal Allyl Protection in Complex Syntheses


While other tetraisopropylphosphorodiamidites such as the 2-cyanoethyl (CAS 102691-36-1) and methyl (CAS 92611-10-4) analogs are also widely used phosphitylating agents, they cannot be simply substituted for allyl tetraisopropylphosphorodiamidite in specific synthetic pathways . The key differentiator is the allyl protecting group, which enables orthogonal deprotection strategies . Unlike the base-labile 2-cyanoethyl group, the allyl group is stable under basic conditions but can be selectively and efficiently removed under mild, neutral conditions using palladium catalysis . This orthogonal reactivity is not a matter of degree but a fundamental difference in chemical behavior, making the choice of reagent critical for projects involving base-sensitive modifications or requiring sequential deprotection steps [1].

Quantitative Evidence Guide: Differentiating Performance of Allyl Tetraisopropylphosphorodiamidite vs. Standard Phosphoramidites


Orthogonal Deprotection: Allyl vs. 2-Cyanoethyl Phosphoramidites

Allyl tetraisopropylphosphorodiamidite provides an orthogonal allyl protecting group that is stable under the basic conditions used to cleave standard 2-cyanoethyl groups. This allows for the synthesis of oligonucleotides containing base-labile modifications that would otherwise be destroyed during conventional deprotection . This orthogonal strategy was explicitly used to synthesize RNAs with base-labile modifications, such as acetylcytidine, which are incompatible with the basic conditions required to remove a 2-cyanoethyl group [1].

Orthogonal Protection Solid-Phase Synthesis Base-Labile Modifications

Reaction Efficiency in Desymmetrization: High Yields with Allyl Tetraisopropylphosphorodiamidite

In a tether-mediated desymmetrization reaction, allyl tetraisopropylphosphorodiamidite was used to phosphorylate a C2-symmetric 1,3-anti-diol, achieving a 64% yield over two steps (phosphitylation followed by oxidation) [1]. This demonstrates its effective performance in complex, stereoselective transformations.

Desymmetrization Asymmetric Synthesis Reaction Yield

Application Scope in Natural Product Synthesis: A Track Record of Success

Allyl tetraisopropylphosphorodiamidite has been successfully and explicitly used as a key reagent in the total synthesis of several complex natural products, including (−)-tetrahydrolipstatin, dolabelide C, and (−)-salicylihalamides A and B . This demonstrates its proven utility in demanding, multi-step synthetic routes, differentiating it from analogs that lack such a documented track record in these specific contexts.

Natural Product Synthesis Total Synthesis Phosphitylation

Efficient Synthesis of Oligonucleotide-Peptide Conjugates via Allyl-Protected Strategy

The allyl-protected phosphoramidite strategy, for which allyl tetraisopropylphosphorodiamidite is a key reagent, has been used for the efficient synthesis of oligonucleotide-peptide conjugates with a base-labile phosphate linker [1]. This approach is particularly valuable because the allyl protecting group on the phosphate linkage remains intact during the basic conditions used to deprotect standard oligonucleotides, enabling the subsequent, mild palladium-catalyzed release of the conjugate [2].

Oligonucleotide-Peptide Conjugates Base-Labile Linkers Phosphoramidite Chemistry

Best Research and Industrial Application Scenarios for Allyl Tetraisopropylphosphorodiamidite


Synthesis of Oligonucleotides with Base-Labile Modifications (e.g., RNA with Acetylcytidine)

This is the primary and most compelling application scenario. Allyl tetraisopropylphosphorodiamidite is uniquely suited for introducing allyl-protected phosphate groups that remain stable during the basic deprotection steps required for standard nucleobases. This allows for the solid-phase synthesis of RNA or DNA containing modifications that would otherwise be destroyed by ammonia or other bases [1]. The orthogonal deprotection strategy, enabled by this reagent, is essential for accessing these specialized oligonucleotides for research in epigenetics, RNA biology, and therapeutic development .

Preparation of Oligonucleotide-Peptide Conjugates with Base-Labile Linkers

This scenario directly leverages the orthogonal stability of the allyl-protected phosphate. The reagent is used to create a phosphate linkage that is part of a base-labile linker, connecting an oligonucleotide to a peptide. During synthesis, the allyl protection allows the oligonucleotide to be fully deprotected under standard basic conditions without cleaving the linker. The final conjugate is then released by a mild, palladium-catalyzed deallylation, preserving both the oligonucleotide and the peptide [1]. This method is crucial for creating targeted therapeutics and diagnostic tools.

Total Synthesis of Complex Natural Products Requiring Phosphitylation (e.g., (−)-Tetrahydrolipstatin)

For chemists engaged in the total synthesis of complex molecules like (−)-tetrahydrolipstatin, dolabelide C, and (-)-salicylihalamides A and B, allyl tetraisopropylphosphorodiamidite is a proven phosphitylation reagent [1]. Its use in these published routes provides a validated, literature-supported method for introducing phosphorus-containing functionalities in the context of multi-step, stereoselective syntheses . This reduces the need for extensive reaction optimization, accelerating synthetic progress.

Desymmetrization and Stereoselective Phosphorylation Reactions

Based on its demonstrated utility in the desymmetrization of a C2-symmetric 1,3-anti-diol with a 64% yield [1], allyl tetraisopropylphosphorodiamidite is a strong candidate for other stereoselective phosphorylation reactions. Researchers undertaking the synthesis of chiral phosphorus-containing compounds or natural product analogs can expect efficient phosphitylation of alcohols, providing a robust entry point for further synthetic elaboration.

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